Vonafexor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its high selectivity towards the farnesoid X receptor compared to other nuclear receptors and does not exhibit any activity on the bile acid receptor TGR5 . Vonafexor has been investigated for its potential therapeutic effects in various diseases, including chronic kidney disease, Alport syndrome, and non-alcoholic steatohepatitis .
Méthodes De Préparation
The synthesis of Vonafexor involves multiple steps, starting from the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:
Formation of the benzofuran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the piperazine moiety: The piperazine ring is attached via nucleophilic substitution reactions.
Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
Vonafexor undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups present in this compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a selective farnesoid X receptor agonist, Vonafexor is used in research to study the role of this receptor in various biological processes.
Biology: this compound’s effects on gene expression and cellular pathways make it a valuable tool in biological research.
Medicine: Clinical studies have investigated this compound’s potential in treating diseases such as chronic kidney disease, Alport syndrome, and non-alcoholic steatohepatitis
Industry: this compound’s unique properties make it a candidate for the development of new therapeutic agents and drug formulations.
Mécanisme D'action
Vonafexor exerts its effects by activating the farnesoid X receptor, a nuclear receptor mainly expressed in the liver, kidney, and gut. Upon activation, the farnesoid X receptor regulates the expression of genes involved in bile acid metabolism, inflammation, fibrosis, glucose, and lipid metabolism . This regulation leads to various therapeutic effects, including the reduction of liver fat, improvement of liver enzymes, and enhancement of renal function .
Comparaison Avec Des Composés Similaires
Vonafexor is unique among farnesoid X receptor agonists due to its non-steroidal, non-bile acid structure and high selectivity for the farnesoid X receptor. Similar compounds include:
Ocaliva (obeticholic acid): Another farnesoid X receptor agonist used in the treatment of primary biliary cholangitis.
Nidufexor: A farnesoid X receptor agonist investigated for its potential in treating non-alcoholic steatohepatitis.
This compound’s unique chemical structure and pharmacokinetic profile differentiate it from these compounds, potentially offering a better therapeutic index and fewer side effects .
Propriétés
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 |
Source
|
Record name | Vonafexor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONAFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.